molecular formula C8H16N2 B3022605 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 98998-25-5

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B3022605
CAS No.: 98998-25-5
M. Wt: 140.23 g/mol
InChI Key: HJGMRAKQWLKWMH-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The compound is known for its interesting biological activities and has been the subject of extensive research in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 8-Methyl-8-azabicyclo[32It’s known that the compound is structurally related to tropane alkaloids , which are known to interact with various receptors in the nervous system .

Mode of Action

The exact mode of action of 8-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biological activities .

Result of Action

The specific molecular and cellular effects of 8-Methyl-8-azabicyclo[32A related compound showed inhibition activities against root-knot nematodes , suggesting potential nematicidal activity.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32It’s known that many factors, including temperature, ph, and presence of other substances, can influence the action of chemical compounds .

Biochemical Analysis

Biochemical Properties

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition can have various physiological effects, including enhanced neurotransmission and potential therapeutic benefits for conditions such as Alzheimer’s disease .

Cellular Effects

This compound has been shown to influence various cellular processes. In neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels through acetylcholinesterase inhibition . This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in neurotransmitter synthesis and release, as well as influence metabolic pathways related to energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with acetylcholinesterase. This compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling in the nervous system. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on acetylcholine levels and cholinergic signaling, which can influence cognitive function and memory .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can lead to toxic or adverse effects, such as overstimulation of the nervous system and potential neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . This compound can interact with enzymes and cofactors involved in the synthesis of acetylcholine, such as choline acetyltransferase . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by neuronal cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release and synaptic transmission . The subcellular localization of this compound is crucial for its role in biochemical processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The process typically requires precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tropine: Another tropane alkaloid with a similar bicyclic structure.

    Pseudotropine: A stereoisomer of tropine with different biological activities.

    Scopolamine: A tropane alkaloid with well-known pharmacological effects.

Uniqueness

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 8-position. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMRAKQWLKWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912913
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98998-25-5
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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